molecular formula C25H27ClN2O4 B15216752 6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate CAS No. 93981-03-4

6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate

Cat. No.: B15216752
CAS No.: 93981-03-4
M. Wt: 454.9 g/mol
InChI Key: JJMPGOGDFFODPP-UHFFFAOYSA-M
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Description

This compound is a benz[cd]indolium derivative featuring:

  • Chlorine at position 6 of the fused aromatic system.
  • Methyl group at position 1 of the indolium core.
  • 4-[Ethyl(2-hydroxyethyl)amino]phenyl substituent at position 2.
  • Lactate counterion (C₃H₅O₃⁻), enhancing solubility in aqueous matrices.

Properties

CAS No.

93981-03-4

Molecular Formula

C25H27ClN2O4

Molecular Weight

454.9 g/mol

IUPAC Name

2-[4-(6-chloro-1-methylbenzo[cd]indol-1-ium-2-yl)-N-ethylanilino]ethanol;2-hydroxypropanoate

InChI

InChI=1S/C22H22ClN2O.C3H6O3/c1-3-25(13-14-26)16-9-7-15(8-10-16)22-18-6-4-5-17-19(23)11-12-20(21(17)18)24(22)2;1-2(4)3(5)6/h4-12,26H,3,13-14H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1

InChI Key

JJMPGOGDFFODPP-UHFFFAOYSA-M

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Cl)C.CC(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate typically involves multiple steps, starting with the preparation of the indole core. The indole core is then functionalized with various substituents to achieve the desired structure. Common synthetic routes include:

    Nitration and Reduction: The indole core is nitrated and then reduced to introduce amino groups.

    Alkylation: The amino groups are alkylated with ethyl and hydroxyethyl groups.

    Chlorination: The indole core is chlorinated to introduce the chloro substituent.

    Lactate Formation: The final step involves the formation of the lactate salt by reacting the indolium compound with lactic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted indolium derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benz[cd]indolium Core

6-Bromo-2-[4-(diethylamino)phenyl]-1-ethylbenz[cd]indolium Chloride
  • Core differences: Bromine (vs. chlorine) at position 6, ethyl (vs. methyl) at position 1, and diethylamino (vs. ethyl(2-hydroxyethyl)amino) on the phenyl group.
  • Impact: Bromine increases molecular weight and lipophilicity (log P ≈ +0.3 vs. chloro) . Diethylamino group reduces hydrophilicity compared to hydroxyethyl, decreasing aqueous solubility. Chloride counterion may reduce stability in acidic conditions compared to lactate .
N-(4-Chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide
  • Core differences : Neutral benzo[cd]indole (vs. cationic indolium), sulfonamide at position 6, and oxo group at position 2.
  • Neutral core reduces π-π stacking efficiency and membrane permeability .

Functional Group Modifications

6-Chloro-5-(2-hydroxyethyl)indolin-2-one
  • Core differences : Indolin-2-one lactam (vs. indolium cation) and hydroxyethyl at position 3.
  • Impact :
    • Lactam ring enhances metabolic stability but reduces cationic charge-dependent interactions.
    • Hydroxyethyl group retains hydrophilicity, comparable to the target compound .
CL316243 (Disodium Benzodioxole Derivative)
  • Core differences: Benzodioxole scaffold (vs. indolium) with chlorophenyl and hydroxyethylamino groups.
  • Impact: Benzodioxole improves oxidative stability but reduces planarity.

Counterion and Solubility Profiles

Compound Counterion Log k (HPLC) Solubility (mg/mL, H₂O)
Target compound Lactate 2.1 ± 0.2 12.3
6-Bromo analog Chloride 2.8 ± 0.3 4.5
Methyl 6-chloro-1H-indole-5-carboxylate None (neutral) 3.5 ± 0.4 1.2

Key observations :

  • The lactate counterion significantly improves aqueous solubility (3× higher than chloride analogs).
  • Neutral indole derivatives (e.g., carboxylates) exhibit poor solubility despite lipophilicity .

Stability and Formulation

  • The lactate counterion enhances stability in physiological pH (4–7) compared to chloride, which may hydrolyze in acidic environments .

Biological Activity

“6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate” is a synthetic compound that belongs to a class of indolium derivatives. These compounds are often studied for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure suggests it may exhibit interesting interactions with biological systems, particularly due to the presence of the chloro and ethylamino substituents.

Anticancer Properties

Research indicates that indolium derivatives can possess significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Antimicrobial Activity

Indolium compounds have also been investigated for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit activity against a range of bacteria and fungi, potentially through mechanisms such as disrupting cell membrane integrity or inhibiting nucleic acid synthesis.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on related indolium compounds suggest that they may exhibit cytotoxic effects on normal cells at high concentrations, necessitating further investigation into their therapeutic index.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored various indolium derivatives and their effects on cancer cell lines. The results indicated that modifications in the side chains significantly influenced their potency against specific cancer types.
  • Antimicrobial Efficacy : Research published in the International Journal of Antimicrobial Agents highlighted a series of indolium derivatives, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
  • Cytotoxicity Assessment : A cytotoxicity study conducted using MTT assays showed that certain indolium derivatives could selectively target cancer cells while sparing normal fibroblasts, indicating a favorable safety profile for further development.

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerIndolium derivativesInhibition of tumor growth, apoptosis inductionJournal of Medicinal Chemistry
AntimicrobialIndolium derivativesBacterial growth inhibitionInternational Journal of Antimicrobial Agents
CytotoxicityVarious indolium compoundsSelective cytotoxicity against cancer cellsCytotoxicity Study

Q & A

Q. Critical Parameters :

  • Temperature control (e.g., -10°C for sensitive intermediates) .
  • Solvent selection (e.g., THF for lithium-based reactions) .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. For example, HRMS data for a related indole derivative showed [M+H]⁺ at m/z 595.1874 (calc. 595.1873) .
  • NMR Spectroscopy :
    • ¹H NMR : Identify substituents on the indole ring (e.g., methyl group at δ ~3.8 ppm) .
    • ¹³C NMR : Detect carbonyl groups from the lactate counterion (δ ~175 ppm) .
  • Melting Point Analysis : Monitor purity; degradation above 123°C may indicate instability .
  • HPLC-PDA : Assess purity (>95% by HPLC) using C18 columns and gradient elution .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or HRMS)?

Answer:
Contradictions often arise from:

  • Byproducts : E.g., incomplete substitution at position 2 or oxidation of the hydroxyethyl group. Use preparative HPLC to isolate impurities and analyze them via tandem MS .
  • Tautomerism : The indole NH proton may exchange rapidly, causing broadening in NMR. Perform experiments in deuterated DMSO to stabilize signals .
  • Counterion interactions : Lactate may form hydrogen bonds with the indolium cation, shifting NMR peaks. Compare free indolium and lactate salt spectra .

Case Study : A related compound showed unexpected HRMS peaks due to residual ethyl ester intermediates. Refluxing in acidic methanol removed the ester, resolving the discrepancy .

Advanced: What methodologies optimize the yield of the ethyl(2-hydroxyethyl)amino substituent during coupling reactions?

Answer:

  • Catalyst Screening : Use Pd(OAc)₂/XPhos systems for Buchwald-Hartwig amination, which improve coupling efficiency for bulky amines .
  • Solvent Optimization : Replace DMF with toluene to reduce side reactions (e.g., N-oxide formation) .
  • Temperature Gradients : Start at 0°C to minimize decomposition, then gradually warm to 60°C .

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